

What is the molecular formula of Tridecyl acetate

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Compound of Interest

Compound Name: Tridecyl acetate

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An In-depth Technical Guide to Tridecyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecyl acetate, a saturated fatty ester, is a compound of interest in various scientific and industrial fields. Its chemical properties make it relevant in the formulation of cosmetics and as a fragrance component. This technical guide provides a comprehensive overview of the molecular and physical properties of **tridecyl acetate**, a detailed experimental protocol for its synthesis via Fischer esterification, and a visualization of the synthesis workflow.

Core Molecular and Physical Properties

Tridecyl acetate is chemically designated as the acetate ester of tridecanol. Its fundamental properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.

Property	Value	Unit
Molecular Formula	C ₁₅ H ₃₀ O ₂	
Molecular Weight	242.40	g/mol
Density	0.8557	g/cm ³
Boiling Point	285.00	°C
Melting Point	-66.50	°C
Appearance	Colorless liquid	
Solubility in Water	Insoluble	
Solubility in Organic Solvents	Soluble in non-polar solvents (e.g., hexane, benzene)	

Data sourced from references[1][2].

Experimental Protocol: Synthesis of Tridecyl Acetate via Fischer Esterification

The following protocol outlines a general method for the synthesis of **tridecyl acetate** through the Fischer esterification of tridecanol and acetic acid, using a strong acid catalyst.

Materials:

- Tridecanol
- Glacial Acetic Acid
- Concentrated Sulfuric Acid (catalyst)
- Anhydrous Sodium Sulfate
- Saturated Sodium Bicarbonate Solution
- Brine (saturated NaCl solution)

- Diethyl Ether (or other suitable organic solvent)
- Deionized Water

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Standard laboratory glassware

Procedure:

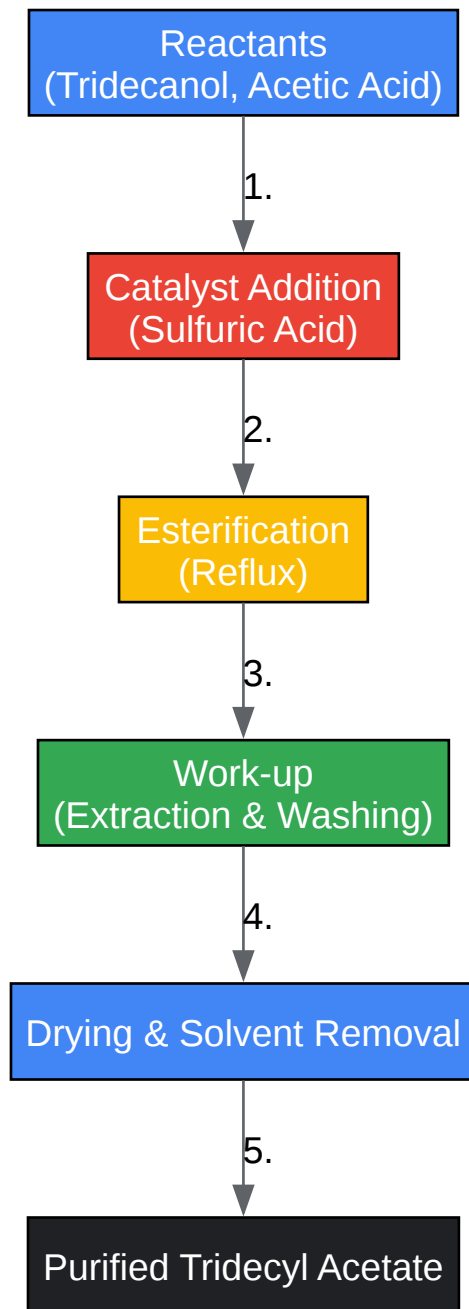
- **Reaction Setup:** In a round-bottom flask, combine one molar equivalent of tridecanol with an excess of glacial acetic acid (typically 2-3 molar equivalents).
- **Catalyst Addition:** While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants).
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours (typically 2-4 hours) to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
- **Extraction and Washing:**

- Dilute the mixture with diethyl ether.
- Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.
- Carefully separate the aqueous layer after each wash.
- Drying and Solvent Removal:
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter the drying agent and transfer the filtrate to a clean, pre-weighed round-bottom flask.
 - Remove the solvent using a rotary evaporator to yield the crude **tridecyl acetate**.
- Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of **tridecyl acetate** as described in the experimental protocol.

Synthesis Workflow of Tridecyl Acetate



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Caption: A flowchart of the Fischer esterification process for synthesizing **Tridecyl acetate**.

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References

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